![molecular formula C20H25N5O3 B2441606 9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-52-4](/img/structure/B2441606.png)
9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality 9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptor Affinity and Binding Modes
This compound is part of a broader class of pyrimido- and pyrazinoxanthines studied for their affinities to human and rat adenosine receptors (ARs). The structure-activity relationship of these purinediones was established through evaluation against ARs, revealing insights into their potential therapeutic applications. Docking experiments compared expected binding modes, indicating variations that may influence binding affinities across different AR subtypes and species (Szymańska et al., 2016).
Synthesis and Pharmacological Evaluation
The synthesis of related compounds, including those with a pyrimido[2,1-f]purine ring system, has been explored for anti-inflammatory activity and potential COX inhibition. These studies have paved the way for understanding how structural variations within the pyrimido[2,1-f]purine scaffold influence pharmacological properties, highlighting the compound's relevance in medicinal chemistry research (Kaminski et al., 1989).
Structural Analysis and Conformation
In-depth structural analysis of related purinediones and their derivatives has been conducted to understand their crystal configurations and the implications of these structures on their biological activity and drug design potential. For instance, the study of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides valuable insights into the hydrogen bonding patterns and sugar conformation, which are crucial for designing drugs with optimal binding and efficacy (Larson et al., 1989).
Electrophilic Substitution and Chemical Reactivity
Studies on the reactivity and electronic aspects of related purine derivatives, such as 6-methoxypurines, have contributed to a better understanding of their hydrolytic behavior, forming a basis for modifying the chemical structure to enhance therapeutic properties or reduce toxicity (Wong & Fuchs, 1974).
properties
IUPAC Name |
9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-7-5-8-15(14(13)2)23-9-6-10-24-16-17(21-19(23)24)22(3)20(27)25(18(16)26)11-12-28-4/h5,7-8H,6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTZISPOOOFHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16812182 |
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